Bis(2,6-diisopropylphenyl)carbodiimide

説明

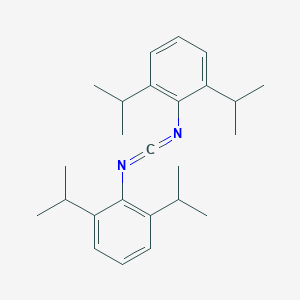

Structure

2D Structure

3D Structure

特性

InChI |

InChI=1S/C25H34N2/c1-16(2)20-11-9-12-21(17(3)4)24(20)26-15-27-25-22(18(5)6)13-10-14-23(25)19(7)8/h9-14,16-19H,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBGFGREOMWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N=C=NC2=C(C=CC=C2C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051862 | |

| Record name | Bis(2,6-diisopropylphenyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Other Solid | |

| Record name | Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2162-74-5 | |

| Record name | Bis(2,6-diisopropylphenyl)carbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,6-diisopropylphenyl)carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,6-diisopropylphenyl)carbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-diisopropylphenyl)carbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,6-DIISOPROPYLPHENYL)CARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPK27Z98PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bis(2,6-diisopropylphenyl)carbodiimide

Foreword: The Enduring Utility of a Sterically Hindered Carbodiimide

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents that offer both high efficiency and exquisite control over reactivity is paramount. Bis(2,6-diisopropylphenyl)carbodiimide, a molecule characterized by its sterically encumbered aromatic rings flanking a reactive carbodiimide core, has firmly established itself as an indispensable tool for chemists. Its primary utility as a dehydrating agent in the formation of amide bonds is well-documented, but its applications extend further, serving as a stabilizer in polymers and a versatile reagent in the synthesis of complex molecules.[1][2][3]

The pronounced steric hindrance imparted by the 2,6-diisopropylphenyl groups is not a mere structural curiosity; it is the very feature that dictates its reactivity profile. This bulkiness minimizes common side reactions that plague less hindered carbodiimides, such as the formation of stable N-acylureas, thereby leading to cleaner reaction profiles and higher yields of the desired products.[4]

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial overview to provide a detailed, field-proven perspective on the synthesis, characterization, and mechanistic underpinnings of this critical reagent. The protocols and analyses presented herein are grounded in established chemical principles and are intended to serve as a robust resource for both seasoned investigators and those new to the applications of sterically hindered carbodiimides.

I. The Synthetic Pathway: From Aniline to Carbodiimide

The most prevalent and industrially viable route to this compound commences with the corresponding aniline, 2,6-diisopropylaniline. This precursor is then converted to 2,6-diisopropylphenyl isocyanate, which subsequently undergoes a catalyzed dimerization to yield the target carbodiimide.

Step 1: Synthesis of the Isocyanate Precursor

The synthesis of 2,6-diisopropylphenyl isocyanate is a critical first step. While various methods for isocyanate synthesis exist, the phosgenation of the corresponding amine is a common industrial approach. However, due to the hazardous nature of phosgene, alternative laboratory-scale preparations are often preferred. A thorough understanding of the synthesis of the starting aniline is also beneficial for a comprehensive grasp of the entire process. The industrial production of 2,6-diisopropylaniline is primarily achieved through the direct alkylation of aniline with propylene or isopropanol over an acid catalyst.

Step 2: Catalytic Dimerization of 2,6-Diisopropylphenyl Isocyanate

The core of the synthesis lies in the catalytic conversion of two isocyanate molecules into the carbodiimide with the concomitant loss of carbon dioxide.[4] This reaction is typically facilitated by phosphine oxide catalysts, which have been shown to be highly efficient in promoting this transformation while minimizing the formation of isocyanate trimers (isocyanurates) and other side products.[5][6]

The reaction can be performed under thermal conditions at elevated temperatures (180-280 °C); however, this often leads to a less pure product.[1][5] The catalytic approach allows for significantly milder reaction conditions and greater selectivity.

Caption: Catalytic formation of the carbodiimide from its isocyanate precursor.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

2,6-Diisopropylphenyl isocyanate (97%)

-

3-Methyl-1-phenyl-2-phospholene-1-oxide (Catalyst)

-

Anhydrous Toluene (Solvent)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a thermometer. The apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

-

Charging the Reactor: The flask is charged with 2,6-diisopropylphenyl isocyanate and anhydrous toluene. A catalytic amount of 3-methyl-1-phenyl-2-phospholene-1-oxide (typically 0.1-1 mol%) is then added.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 130 and 175°C with vigorous stirring. The progress of the reaction can be monitored by the evolution of carbon dioxide and by infrared spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the carbodiimide peak (~2140 cm⁻¹).[7]

-

Work-up and Purification: Once the reaction is complete (typically after several hours, when the isocyanate content is less than 1%), the mixture is cooled to room temperature. The solvent and any unreacted starting material can be removed by distillation under reduced pressure.[8] The crude product, a white to off-white solid, can be further purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, or by vacuum distillation.[8][9]

Troubleshooting and Considerations for Purity

-

Moisture Sensitivity: Isocyanates are highly reactive towards water. Rigorous exclusion of moisture is critical to prevent the formation of urea byproducts.

-

Catalyst Concentration: The amount of catalyst should be carefully controlled. While a higher concentration can increase the reaction rate, it may also promote the formation of undesired isocyanate trimers.

-

Temperature Control: Maintaining the optimal temperature range is crucial. Temperatures that are too high can lead to side reactions, while temperatures that are too low will result in a sluggish reaction.[1]

-

Purification: The primary byproduct, the corresponding urea, is often insoluble and can be removed by filtration. However, trace impurities may require chromatographic purification or careful recrystallization to achieve high purity, which is essential for sensitive applications like peptide synthesis.[7]

II. Comprehensive Characterization: A Multi-faceted Approach

Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Complex multiplet for aromatic protons. Septet for the methine protons of the isopropyl groups. Doublet for the methyl protons of the isopropyl groups. |

| ¹³C NMR | Characteristic peak for the carbodiimide carbon (N=C=N). Resonances for the aromatic carbons (quaternary and protonated). Peaks for the methine and methyl carbons of the isopropyl groups. |

| FTIR | Strong, characteristic absorption band for the N=C=N asymmetric stretch around 2140-2150 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. Aromatic C=C stretching bands. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (362.55 g/mol ). Fragmentation pattern showing the loss of isopropyl groups and other characteristic fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum. The methine protons (-CH) of the four isopropyl groups will resonate as a septet, and the methyl protons (-CH₃) of these groups will appear as a doublet due to coupling with the methine proton. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The most diagnostic signal is that of the central carbodiimide carbon (N=C=N), which is expected to appear in a specific region of the spectrum. The aromatic ring will show a set of signals for both the protonated and quaternary carbons. The isopropyl groups will exhibit two distinct signals corresponding to the methine and methyl carbons.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is an excellent technique for identifying the key functional group in this molecule. The most prominent and diagnostic feature in the IR spectrum of a carbodiimide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=N group. This peak typically appears in the range of 2130-2155 cm⁻¹. The spectrum will also display C-H stretching vibrations for the aromatic and aliphatic protons, as well as characteristic absorptions for the aromatic ring.[7][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₂₅H₃₄N₂), which is approximately 362.55 g/mol .[11]

-

Fragmentation Pattern: The fragmentation pattern can be complex but will likely involve the loss of isopropyl groups (a loss of 43 Da) and other characteristic cleavages of the aromatic rings and the carbodiimide core. Analysis of these fragments can provide further structural confirmation.[12]

Caption: A multi-technique workflow for the robust characterization of the final product.

III. Mechanism of Action in Amide Bond Formation

The efficacy of this compound as a coupling agent stems from its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. This process is a cornerstone of peptide synthesis and the formation of other amide-containing molecules.[2]

The reaction proceeds through a key intermediate, an O-acylisourea. This intermediate is highly reactive and serves as an excellent leaving group.

The two primary steps are:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form the highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the O-acylisourea intermediate, leading to the formation of the desired amide bond and the release of a soluble urea byproduct, N,N'-bis(2,6-diisopropylphenyl)urea.

Caption: The two-step mechanism of carbodiimide-mediated amide bond formation.

A potential side reaction in carbodiimide-mediated couplings is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea. This side reaction is significantly suppressed with sterically hindered carbodiimides like the one discussed here, which is a key advantage in achieving high yields of the desired amide.[4]

IV. Conclusion and Future Perspectives

This compound stands as a testament to the power of rational molecular design in synthetic chemistry. Its sterically hindered nature provides a unique combination of reactivity and selectivity that is highly sought after in the synthesis of high-value molecules. This guide has provided a comprehensive overview of its synthesis and characterization, grounded in established scientific principles and practical laboratory considerations.

As the demands for more complex and sensitive molecular architectures continue to grow, particularly in the fields of drug discovery and materials science, the role of well-defined and highly pure reagents like this compound will only become more critical. Further research into novel catalytic systems for its synthesis and a deeper understanding of its reactivity in ever-more complex chemical environments will undoubtedly continue to expand its utility and solidify its place in the synthetic chemist's toolkit.

V. References

-

Carbodiimide Chemistry from Isocyanates: Advancing Hydrolysis Resistance in Polyester and Polyurethane Materials. (2025). Journal of Chemical Reviews. --INVALID-LINK--

-

Theoretical and Experimental Study on Carbodiimide Formation. (2024). MDPI. --INVALID-LINK--

-

This compound. PubChem. --INVALID-LINK--

-

Carbodiimide. Wikipedia. --INVALID-LINK--

-

Formation of carbodiimide. (2015). Polyurethanes science, technology, markets, and trends. --INVALID-LINK--

-

Model FT-IR spectrum of (a) diphenyl carbodiimide 21; (b) N 0... - ResearchGate. ResearchGate. --INVALID-LINK--

-

This compound - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. --INVALID-LINK--

-

This compound | C25H34N2 | CID 75100. PubChem. --INVALID-LINK--

-

Theoretical and Experimental Study on Carbodiimide Formation - MDPI. (2024). MDPI. --INVALID-LINK--

-

High Purity this compound: Synthesis, Applications, and Benefits. Google Cloud. 2

-

Org. Synth. 2014, 91, 39-51. Organic Syntheses. --INVALID-LINK--

-

Bis-(4-substituted-2,6-diisopropylphenyl)-carbodiimides, process for their preparation and ... - Google Patents. Google Patents. --INVALID-LINK--

-

Bis-(2,6-diisopropylphenyl)carbodiimide | 2162-74-5 | FB16104. Biosynth. --INVALID-LINK--

-

This compound | 2162-74-5. ChemicalBook. --INVALID-LINK--

References

- 1. jchemrev.com [jchemrev.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 2162-74-5 [chemicalbook.com]

- 4. Carbodiimide - Wikipedia [en.wikipedia.org]

- 5. jchemrev.com [jchemrev.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. EP0597382B1 - Bis-(4-substituted-2,6-diisopropylphenyl)-carbodiimides, process for their preparation and their use and the intermediates for their preparation 4-substituted-2,6-diisopropyl phenylisocyanate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | C25H34N2 | CID 75100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | C25H34N2 | CID 75100 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(2,6-diisopropylphenyl)carbodiimide: Synthesis, Mechanisms, and Advanced Applications

This guide provides an in-depth technical overview of Bis(2,6-diisopropylphenyl)carbodiimide, a sterically hindered carbodiimide with significant applications in organic synthesis and polymer chemistry. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into its core physical and chemical properties, synthesis, reaction mechanisms, and practical, field-proven protocols.

Introduction: The Strategic Advantage of Steric Hindrance

This compound, identified by its CAS number 2162-74-5 , is a symmetrical carbodiimide distinguished by the bulky 2,6-diisopropylphenyl groups flanking the reactive N=C=N core.[1] This steric hindrance is not a mere structural feature; it is the cornerstone of its utility, conferring unique reactivity and selectivity. Unlike less hindered carbodiimides such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the bulky substituents modulate its reactivity, minimizing common side reactions and rendering its byproducts more soluble, a significant advantage in purification processes.[2]

This guide will explore the synthesis of this versatile reagent, elucidate its mechanism of action in key applications, and provide detailed protocols for its use in peptide synthesis and as a powerful anti-hydrolysis agent in polymers.

Core Properties and Identification

A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in a laboratory or industrial setting.

| Property | Value | Source(s) |

| CAS Number | 2162-74-5 | [1][3] |

| Molecular Formula | C₂₅H₃₄N₂ | [1][3][4] |

| Molecular Weight | 362.55 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder or solid | [5] |

| Melting Point | 49-51 °C | |

| Boiling Point | 152-162 °C at 0.05 Torr | |

| Density | ~0.95 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone, methanol, chloroform, and dichloromethane. | [5] |

Synthesis of this compound

The industrial synthesis of sterically hindered aromatic carbodiimides, including this compound, is often achieved through the catalytic conversion of the corresponding isocyanate.[6] This method is favored for its efficiency and scalability.

Synthetic Pathway from 2,6-Diisopropylphenyl Isocyanate

The primary route involves the phosphine oxide-catalyzed condensation of two molecules of 2,6-diisopropylphenyl isocyanate, with the elimination of carbon dioxide.[7]

Experimental Protocol: Synthesis from 2,6-Diisopropylphenyl Isocyanate

-

Reaction Setup: A dried, inert atmosphere reaction vessel is charged with 2,6-diisopropylphenyl isocyanate and a suitable high-boiling point aprotic solvent (e.g., toluene or xylene).

-

Catalyst Addition: A catalytic amount of a phosphine oxide, such as 3-methyl-1-phenyl-2-phospholene-1-oxide, is introduced to the reaction mixture.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to initiate the decarboxylation and condensation reaction, typically in the range of 150-200 °C. The progress of the reaction is monitored by the evolution of carbon dioxide.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent to yield this compound as a white to off-white solid.

Caption: Synthesis of this compound.

Mechanism of Action and Key Applications

The utility of this compound stems from its ability to act as a potent dehydrating agent, facilitating the formation of amide, ester, and anhydride bonds.

Amide Bond Formation in Peptide Synthesis

In peptide synthesis, carbodiimides are indispensable for activating carboxylic acids to react with amines.[8] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[9]

The steric bulk of the diisopropylphenyl groups in this compound offers a distinct advantage over less hindered carbodiimides like DCC. The resulting urea byproduct, N,N'-bis(2,6-diisopropylphenyl)urea, is significantly more soluble in common organic solvents, simplifying the purification of the final peptide.[2]

Caption: Mechanism of amide bond formation.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard Fmoc/tBu-based solid-phase peptide synthesis coupling step.

-

Resin Preparation: The Fmoc-protected amino acid-loaded resin is swelled in a suitable solvent (e.g., DMF or DCM) in a peptide synthesis vessel.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF. The resin is then washed thoroughly with DMF.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) is dissolved in DMF.

-

An activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) (3-5 equivalents) is added to the amino acid solution.

-

This compound (3-5 equivalents), dissolved in DMF or DCM, is added to the amino acid/activator mixture. The solution is pre-activated for 5-10 minutes.

-

The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature.

-

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and the soluble N,N'-bis(2,6-diisopropylphenyl)urea byproduct.

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

Anti-Hydrolysis Agent in Polymers

Polymers containing ester linkages, such as polyesters (e.g., PLA, PET, PBT) and polyurethanes, are susceptible to hydrolytic degradation, especially in humid and high-temperature environments. This degradation is often autocatalytic, as the hydrolysis of an ester bond generates a carboxylic acid end-group, which then catalyzes further hydrolysis.

This compound acts as an effective anti-hydrolysis agent by scavenging both water and the newly formed carboxylic acids.[10][11] The carbodiimide readily reacts with the carboxylic acid end-groups to form a stable N-acylurea, effectively neutralizing the acidic catalyst and preventing further degradation.[11][12]

The efficiency of this compound as a hydrolysis stabilizer in PLA has been demonstrated, with higher concentrations providing a longer period of stabilization.[10]

| BDICDI Concentration (% w/w) in PLA | Lag Phase of Hydrolysis (days) | Time for 20% Mw Reduction (days) |

| 0 | ~1 | ~2 |

| 0.5 | ~3 | ~5 |

| 1.0 | ~6 | ~10 |

| 1.5 | ~12 | ~18 |

| 2.0 | ~18 | ~25 |

| Data adapted from R. Koci et al., Polymer Degradation and Stability, 2014.[10] |

Experimental Protocol: Incorporation as an Anti-Hydrolysis Agent in PLA

-

Material Preparation: Polylactic acid (PLA) pellets are thoroughly dried in a vacuum oven to remove any residual moisture.

-

Compounding: The dried PLA pellets and the desired amount of this compound powder (e.g., 1-2% by weight) are physically mixed.

-

Melt Extrusion: The mixture is fed into a twin-screw extruder. The components are melt-blended at a temperature profile suitable for PLA (typically 180-210 °C) to ensure homogeneous dispersion of the carbodiimide within the polymer matrix.

-

Pelletizing and Processing: The extruded strands are cooled in a water bath and pelletized. The resulting stabilized PLA pellets can then be used in subsequent processing steps such as injection molding or film extrusion.

Safety and Handling

This compound is a chemical that requires careful handling to minimize exposure and ensure laboratory safety.

-

Hazard Identification: It is classified as toxic if swallowed.[13][14] Prolonged or repeated exposure may cause damage to organs.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[13][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of this compound.

-

¹³C NMR: The ¹³C NMR spectrum provides characteristic signals for the different carbon atoms in the molecule. The central carbodiimide carbon (N=C =N) typically appears in the range of 130-140 ppm. The aromatic and isopropyl carbons will have distinct chemical shifts.[9]

-

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methine and methyl protons of the isopropyl groups.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, sharp absorption band around 2130-2150 cm⁻¹ corresponding to the asymmetric N=C=N stretching vibration, which is a hallmark of the carbodiimide functional group.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic and polymer chemistry. Its unique sterically hindered structure provides significant advantages in terms of reaction selectivity and product purification, particularly in the demanding field of peptide synthesis. Furthermore, its efficacy as an anti-hydrolysis agent addresses a critical stability issue in common polyesters and polyurethanes, extending the service life of these materials. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is key to leveraging its full potential in both research and industrial applications.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. GSRS [precision.fda.gov]

- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0597382B1 - Bis-(4-substituted-2,6-diisopropylphenyl)-carbodiimides, process for their preparation and their use and the intermediates for their preparation 4-substituted-2,6-diisopropyl phenylisocyanate - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. hepatochem.com [hepatochem.com]

- 9. This compound | C25H34N2 | CID 75100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. carbodiimide.com [carbodiimide.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 14. This compound | C25H34N2 | CID 75100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

The Solubility Profile of Bis(2,6-diisopropylphenyl)carbodiimide: A Comprehensive Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of a Bulky Carbodiimide

Bis(2,6-diisopropylphenyl)carbodiimide, a sterically hindered carbodiimide, is a cornerstone reagent in modern organic synthesis, particularly valued for its role in peptide synthesis and the formation of amide bonds.[1] Its bulky 2,6-diisopropylphenyl groups confer unique stability and selectivity, minimizing common side reactions associated with less hindered carbodiimides. However, the very structural features that grant these advantages also significantly influence its solubility, a critical parameter for its effective use in solution-phase chemistry. An optimal reaction outcome is contingent on the complete dissolution of reagents, ensuring homogenous reaction kinetics and preventing issues with reproducibility.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently employ this reagent in their synthetic endeavors. Beyond a simple compilation of data, this guide delves into the theoretical underpinnings of its solubility, offers a detailed protocol for experimental solubility determination, and discusses practical considerations for handling this compound in the laboratory.

Theoretical Framework: Understanding the Solubility of a Sterically Hindered Carbodiimide

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. Several factors inherent to the molecular structure of this compound dictate its solubility behavior:

-

Molecular Structure and Polarity: this compound is a largely nonpolar molecule. The carbodiimide functional group (-N=C=N-) possesses some polar character, but this is overwhelmingly overshadowed by the two large, nonpolar diisopropylphenyl substituents. This structure predicts poor solubility in polar solvents and significantly better solubility in nonpolar organic solvents.

-

Steric Hindrance: The bulky isopropyl groups create significant steric hindrance around the carbodiimide core. While this is advantageous for its reactivity, it can also impact how effectively solvent molecules can solvate the molecule, potentially limiting its solubility even in some nonpolar solvents.

-

Intermolecular Forces: The primary intermolecular forces at play for this compound are van der Waals forces. The absence of significant hydrogen bond donor or acceptor sites further contributes to its low solubility in protic, polar solvents like water.

Solubility Profile of this compound

Quantitative Data:

The solubility of this compound in water is exceedingly low, as expected from its nonpolar character.

| Solvent | Formula | Solubility (at 20°C) |

| Water | H₂O | 50 µg/L[2] |

Qualitative Data:

Based on available information, this compound exhibits good solubility in a range of common aprotic organic solvents.

| Solvent | Formula | Solubility |

| Acetone | C₃H₆O | Soluble[1][3] |

| Chloroform | CHCl₃ | Soluble[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble[3] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[3] |

| Methanol | CH₃OH | Soluble[1] |

For other common laboratory solvents such as tetrahydrofuran (THF), diethyl ether, toluene, and hexane, while not explicitly documented with qualitative descriptors, their nonpolar to moderately polar aprotic nature suggests that this compound is likely to be soluble to a useful extent. However, experimental verification is always recommended.

Experimental Protocol for Determining Solubility

Given the limited quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent system. The following protocol provides a reliable method for this determination at a given temperature.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Scintillation vials or small flasks with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass syringes

-

Pre-weighed vials for filtrate collection

-

Vacuum oven or nitrogen stream for solvent evaporation

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). An excess is visually confirmed by the presence of undissolved solid.

-

Add a magnetic stir bar, cap the vial tightly, and place it in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Filtration:

-

Allow the solution to remain undisturbed at the set temperature for at least one hour to allow undissolved solids to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a glass syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. Record the exact volume of the filtered solution.

-

-

Gravimetric Analysis:

-

Place the vial containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or evaporate the solvent under a gentle stream of nitrogen.

-

Once the solvent is completely removed, re-weigh the vial.

-

The mass of the dissolved this compound is the final mass of the vial minus its initial tared mass.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of filtered solution (mL)

-

Diagram of the Experimental Workflow:

References

An In-depth Technical Guide to the Safe Handling of Bis(2,6-diisopropylphenyl)carbodiimide for Research and Development Professionals

Introduction: Understanding the Double-Edged Sword

Bis(2,6-diisopropylphenyl)carbodiimide (CAS No. 2162-74-5) is a sterically hindered aromatic carbodiimide that has become an invaluable tool in modern organic synthesis and polymer chemistry. Its utility primarily lies in its efficiency as a coupling agent, particularly in the formation of amide bonds during peptide synthesis, and as a potent anti-hydrolysis agent in various polymers.[1] However, the very reactivity that makes this compound so effective also necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a technical deep-dive into the safe handling, storage, and emergency management of this compound, grounded in scientific principles and field-proven best practices.

Chemical and Physical Identity: A Foundation for Safe Practice

A thorough understanding of a chemical's properties is the bedrock of its safe handling. This compound is a white to off-white solid at room temperature, often appearing as a powder or crystalline substance.[1] Its bulky diisopropylphenyl groups are key to its function, providing steric hindrance that modulates its reactivity and stability.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₄N₂ | |

| Molecular Weight | 362.55 g/mol | |

| CAS Number | 2162-74-5 | [2] |

| Appearance | White to yellowish powder/crystalline solid | [1][2] |

| Melting Point | 45 - 54 °C (113 - 129.2 °F) | [2][3] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [2] |

The insolubility of this compound in water is a critical factor in its handling, as it dictates both its reactivity profile and appropriate spill-response measures.

Hazard Identification and Toxicological Profile: A Need for Precaution

This compound is classified as a hazardous substance, with both acute and chronic health risks. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Acute Effects:

-

Oral Toxicity: The compound is harmful if swallowed, with reported symptoms including abdominal pain, nausea, and vomiting.[2]

-

Irritation: It may cause irritation to the skin, eyes, and respiratory system.[1]

Chronic and Severe Health Effects:

-

Reproductive Toxicity: There is significant concern that this compound may damage fertility or the unborn child.[2] While specific mechanistic studies on this compound are limited, related carbodiimides have been shown to have reproductive and developmental effects in animal studies.[4] This hazard necessitates stringent controls, particularly for individuals of reproductive age.

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2]

-

Sensitization: Like other carbodiimides, there is a potential for this compound to act as a sensitizer, which can lead to allergic reactions upon subsequent exposures.

It is crucial to note that no specific occupational exposure limits (OELs), such as a Threshold Limit Value (TLV) from ACGIH or a Permissible Exposure Limit (PEL) from OSHA, have been established for this compound.[5][6][7] In the absence of such limits, the precautionary principle must be applied, and all exposures should be minimized to the lowest achievable levels.

The Chemistry of Hazard: Reactivity and Incompatibilities

The hazardous nature of this compound is intrinsically linked to its chemical reactivity. The carbodiimide functional group (-N=C=N-) is highly susceptible to nucleophilic attack.

This reactivity is the basis for its utility, but also a primary source of hazard. It will react exothermically with:

-

Water and Alcohols: This reaction leads to the formation of a stable urea derivative. This is the principle behind its use as an anti-hydrolysis agent.[8][9] However, this reactivity also means that it must be stored in a dry environment.

-

Amines and Carboxylic Acids: These reactions are fundamental to its application in peptide synthesis and other coupling reactions.[1]

-

Alkalis: Contact with strong bases should be avoided.[2]

Incompatibility with Strong Oxidizing Agents: As with many organic compounds, it should not be stored with or exposed to strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.[5]

Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes, including oxides of carbon and nitrogen, isocyanates, and potentially traces of hydrogen cyanide.[2] This underscores the importance of avoiding overheating and ensuring adequate ventilation in case of a fire.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol for handling this compound relies on the hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a well-ventilated area. For handling powders or solutions, a certified chemical fume hood is mandatory.[5]

-

Containment: For larger scale operations, closed systems should be utilized to minimize the potential for exposure.[2]

Administrative Controls:

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this chemical is essential. This SOP should be read and understood by all personnel before they begin work.

-

Training: All users must be trained on the specific hazards of this compound and the procedures outlined in the SOP.[2]

-

Restricted Access: The areas where this chemical is handled and stored should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation or perforation before each use.

-

Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is possible, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.

-

Respiratory Protection: If there is a potential for generating dusts or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. In situations with insufficient ventilation or unknown airborne concentrations, a full-face positive pressure, supplied-air respirator or a self-contained breathing apparatus (SCBA) is recommended.[2]

Storage and Disposal: Cradle-to-Grave Responsibility

Storage:

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight.[5]

-

Keep containers tightly sealed to prevent reaction with atmospheric moisture.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2]

-

The storage area should be secure and accessible only to authorized personnel. Consider storing in a locked cabinet.

Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not dispose of this chemical down the drain or in the general trash.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures: Preparedness is Paramount

Spill Response:

-

Evacuate the immediate area and restrict access.

-

Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

-

For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[5]

-

For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

-

Report the spill to your EHS department.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion: A Culture of Safety

This compound is a powerful and versatile chemical that enables significant advancements in research and drug development. However, its utility is matched by its potential hazards. A deep understanding of its chemical properties, reactivity, and toxicological profile is not merely an academic exercise but a prerequisite for its safe use. By implementing robust engineering controls, adhering to well-defined administrative procedures, and diligently using appropriate personal protective equipment, researchers can harness the power of this compound while ensuring the safety of themselves, their colleagues, and the environment. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lanxess.com [lanxess.com]

- 3. This compound | 2162-74-5 | TCI AMERICA [tcichemicals.com]

- 4. Endocrine-disrupting activity in carbendazim-induced reproductive and developmental toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. worksafebc.com [worksafebc.com]

- 7. TLV Chemical Substances Introduction - ACGIH [acgih.org]

- 8. carbodiimide.com [carbodiimide.com]

- 9. This compound | 2162-74-5 [chemicalbook.com]

An In-depth Technical Guide to the Application of Sterically Hindered Carbodiimides in Organic Chemistry

Abstract

Carbodiimides are a cornerstone of modern organic synthesis, serving as powerful dehydrating agents for the formation of amide and ester bonds. While reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are valued for their water-solubility, sterically hindered carbodiimides such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) offer unique advantages in controlling reaction pathways, particularly in complex synthetic environments. Their bulky substituents play a critical role in mitigating common side reactions, enhancing selectivity, and enabling challenging transformations that are often intractable with less hindered reagents. This guide provides an in-depth analysis of the mechanistic principles governing these reagents, a comparative evaluation of their performance, and detailed protocols for their application in critical areas of research and drug development, including peptide synthesis, the esterification of challenging substrates, and macrocyclization.

The Mechanistic Imperative for Steric Hindrance

The efficacy of carbodiimides stems from their ability to activate a carboxylic acid by converting the hydroxyl group into an excellent leaving group. This proceeds through a highly reactive O-acylisourea intermediate. However, the fate of this intermediate is a critical branch point in the reaction, dictating the success or failure of the desired transformation.

The primary challenge in carbodiimide-mediated couplings is the intramolecular O→N acyl migration within the O-acylisourea intermediate.[1] This rearrangement leads to the formation of a stable, unreactive N-acylurea byproduct, which not only consumes the activated acid but is often difficult to separate from the desired product, thereby reducing yield and complicating purification.[1][2]

This is where steric hindrance becomes a crucial tool for the synthetic chemist. The bulky alkyl groups (cyclohexyl in DCC, isopropyl in DIC) flanking the carbodiimide core exert significant steric pressure on the transition state of the O→N acyl migration. This sterically disfavored rearrangement is thereby suppressed, allowing the desired intermolecular nucleophilic attack by an amine or alcohol to proceed more efficiently.

Several factors influence the rate of N-acylurea formation:

-

Temperature : Higher temperatures promote the rearrangement, making low-temperature conditions (0 °C to room temperature) preferable for most carbodiimide couplings.[2][3]

-

Solvent Polarity : Polar aprotic solvents like DMF and THF can increase the rate of N-acylurea formation compared to less polar solvents like dichloromethane (DCM).[2]

-

Carbodiimide Structure : The degree of steric hindrance directly impacts the rate of side reactions. While the secondary alkyl groups of DCC and DIC provide a good balance, extremely hindered reagents like Di-tert-butylcarbodiimide (DTBC) can be so unreactive that even the desired coupling is significantly slowed or prevented.[4]

The general mechanism and the critical role of additives are depicted below.

As shown in Path C, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) play a vital role. They rapidly intercept the O-acylisourea intermediate to form a more stable active ester.[5][6] This new intermediate is still highly reactive towards amines but is no longer susceptible to the intramolecular rearrangement, effectively shutting down the N-acylurea pathway and often suppressing racemization.[1][7]

A Comparative Overview of Key Reagents

The choice between DCC, DIC, and the less-hindered, water-soluble EDC is dictated by the specific requirements of the synthesis, including the nature of the substrate, the solvent system, and the required workup procedure.

| Reagent | N,N'-Dicyclohexylcarbodiimide (DCC) | N,N'-Diisopropylcarbodiimide (DIC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Physical Form | Waxy, low-melting point solid[1] | Clear liquid[1] | White, water-soluble solid (as HCl salt)[1] |

| Key Advantage | Inexpensive, effective in organic solvents.[8] | Easy to handle (liquid), byproduct is soluble in organic solvents. | Water-soluble reagent and byproduct, ideal for bioconjugation.[1] |

| Primary Limitation | Byproduct (DCU) is insoluble in most organic solvents, requiring filtration. Unsuitable for Solid-Phase Peptide Synthesis (SPPS).[7] | Less effective than DCC for some sterically demanding esterifications. | More prone to N-acylurea formation and racemization without additives. Less effective for highly hindered substrates.[9] |

| Byproduct Removal | Filtration of insoluble N,N'-dicyclohexylurea (DCU).[10] | Standard aqueous workup/extraction to remove soluble N,N'-diisopropylurea (DIU).[7] | Aqueous extraction to remove soluble N-ethyl-N'-(3-dimethylaminopropyl)urea.[1] |

The practical implications of these differences are profound. The insolubility of the dicyclohexylurea (DCU) byproduct makes DCC an excellent choice for solution-phase synthesis where it can be easily filtered off, but it is completely unsuitable for solid-phase peptide synthesis (SPPS) where the precipitated urea would clog the resin beads.[3] For SPPS, DIC is the sterically hindered reagent of choice because its corresponding urea byproduct remains soluble and is easily washed away. EDC's value lies in its water solubility, making it the premier reagent for biological applications like protein-protein conjugation or labeling in aqueous buffers.[1][11]

Core Application: Peptide Synthesis

In peptide synthesis, particularly of complex or aggregation-prone sequences, the control of side reactions is paramount. Sterically hindered carbodiimides, especially when paired with additives, provide a robust solution.

Minimizing Racemization and Side Reactions

Racemization of the chiral α-carbon is a major risk during peptide coupling, proceeding through a 5(4H)-oxazolone intermediate.[12] While all carbodiimides can promote this pathway, the choice of reagent and additives has a significant impact.

| Coupling Conditions | Peptide Synthesized | Purity / (% Racemization) | Reference |

| EDC·HCl / OxymaPure | Leu-enkephalin | 90.0% Purity | [4] |

| DIC / OxymaPure | Leu-enkephalin | >99.9% Purity | [4] |

| EDC·HCl / OxymaPure | Ile2,3-Leu-enkephalin (hindered) | 79.7% Purity | [4] |

| DIC / OxymaPure | Ile2,3-Leu-enkephalin (hindered) | 96.7% Purity | [4] |

| EDC | (Various Amino Acids) | Up to 25% Racemization | [9] |

| DCC | (Various Amino Acids) | Marginal difference from EDC | [9] |

The data clearly indicates that for the synthesis of a hindered peptide sequence, the DIC/OxymaPure system significantly outperforms the less hindered EDC·HCl, yielding a much purer product.[4] This underscores the value of steric hindrance in forcing the reaction through the desired pathway, especially in challenging cases.

Field-Proven Protocol: Solid-Phase Peptide Synthesis (SPPS) using DIC/HOBt

This protocol describes a standard coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide chain.

Materials:

-

Resin-bound amine (e.g., Rink Amide resin)

-

Fmoc-protected amino acid (3-5 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 eq)

-

1-Hydroxybenzotriazole (HOBt) (3-5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Resin Swelling: Swell the resin-bound peptide in DCM for 20-30 minutes, then wash with DMF (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

-

Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and HOBt (3-5 eq) in a minimal amount of anhydrous DMF.

-

Coupling: Add the activation solution to the resin. Immediately add DIC (3-5 eq) to the resin suspension.

-

Reaction: Agitate the reaction mixture at room temperature under an inert atmosphere for 1-2 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test to check for the presence of free primary amines.[5] A negative Kaiser test (beads remain colorless/yellow) indicates a complete reaction.

-

Washing: Once complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle or final cleavage.

Causality: The choice of DIC is critical here because the diisopropylurea byproduct is soluble in DMF and is washed away, preventing contamination and physical blockage of the resin.[7] HOBt is included to form the active ester, which suppresses racemization and prevents the formation of N-acylurea.[1][7]

Advanced Application: Esterification of Sterically Hindered Alcohols

The formation of esters from sterically demanding alcohols, particularly tertiary alcohols, is a significant synthetic challenge. Acid-catalyzed Fischer esterification is often not viable due to the risk of acid-catalyzed elimination of the alcohol.[13] The Steglich Esterification provides a mild, effective alternative, relying on a carbodiimide, typically DCC or DIC, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[14]

The mechanism involves the formation of the O-acylisourea, which is rapidly intercepted by the highly nucleophilic DMAP to form an acylpyridinium intermediate. This species is extremely electrophilic and reactive towards even poorly nucleophilic, sterically hindered alcohols, while simultaneously preventing the O→N acyl rearrangement.[13]

Field-Proven Protocol: Steglich Esterification of a Tertiary Alcohol

This protocol describes the esterification of benzoic acid with tert-butanol.

Materials:

-

Benzoic Acid (1.0 eq)

-

tert-Butanol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Setup: Under an inert atmosphere, dissolve benzoic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction and minimize side reactions.

-

DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture over 10-15 minutes.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The insoluble DCU byproduct will precipitate from the solution as a white solid.

-

Workup - Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (2x) to remove any unreacted benzoic acid, and brine (1x).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl benzoate, which can be further purified by chromatography if necessary.

Causality: DCC is chosen for its high reactivity and the convenience of removing its byproduct by filtration.[10] The use of catalytic DMAP is essential; without it, the reaction with the poorly nucleophilic tertiary alcohol would be impractically slow, allowing the N-acylurea side reaction to dominate.[13]

Further Applications in Complex Synthesis

The utility of sterically hindered carbodiimides extends beyond these core applications.

-

Moffatt Oxidation: DCC can be used to activate dimethyl sulfoxide (DMSO) for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is valued for its mild conditions, which preserve sensitive functional groups.[15]

-

Macrocyclization: Intramolecular amide or ester bond formation to create cyclic peptides or macrolactones is a key strategy in drug design. DIC is often the reagent of choice for these transformations, as the need for high-dilution conditions to favor cyclization over polymerization makes efficient coupling paramount.[16]

Conclusion

Sterically hindered carbodiimides are indispensable reagents in the synthetic chemist's toolkit. By leveraging the principles of steric hindrance, researchers can effectively steer reactions away from undesired pathways, such as N-acylurea formation, and toward the desired product. The choice between DCC and DIC is a strategic one, based on the practical considerations of the synthetic phase (solution vs. solid) and the required workup. When applied with a sound mechanistic understanding and in conjunction with appropriate additives and conditions, these reagents provide reliable and efficient solutions for constructing complex molecules, from challenging peptides to sterically encumbered esters, thereby accelerating progress in chemical research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. file.globalso.com [file.globalso.com]

- 9. mdpi.com [mdpi.com]

- 10. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 14. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 15. Carbodiimide - Wikipedia [en.wikipedia.org]

- 16. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

The Bulky Guardian: A Technical Guide to Bis(2,6-diisopropylphenyl)carbodiimide as a Dehydrating Agent

Abstract

In the landscape of modern organic synthesis, the quest for efficient and selective reagents is perpetual. Among the arsenal of dehydrating agents, bis(2,6-diisopropylphenyl)carbodiimide has emerged as a reagent of choice for a multitude of transformations, most notably in the formation of amide and ester linkages. Its unique structural feature—two sterically demanding 2,6-diisopropylphenyl groups—confers significant advantages over classical carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This technical guide provides an in-depth exploration of the core principles, mechanistic intricacies, and practical applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full potential. We will delve into not only the "how" but, more importantly, the "why" behind its efficacy, supported by detailed experimental protocols and comparative data.

Introduction: The Rationale for a Sterically Hindered Carbodiimide

The formation of amide and ester bonds is fundamental to the synthesis of a vast array of molecules, from peptides and pharmaceuticals to polymers and fine chemicals.[1] The direct condensation of a carboxylic acid and an amine or alcohol is a thermodynamically challenging process that requires the removal of a water molecule. Carbodiimides have long been the cornerstone for mediating these dehydration reactions by activating the carboxylic acid.[2]

However, the use of common carbodiimides is not without its drawbacks. DCC, for instance, while inexpensive and effective, produces a urea byproduct, dicyclohexylurea (DCU), which is notoriously insoluble in most organic solvents, often complicating product purification.[2][3] Water-soluble carbodiimides like EDC circumvent this issue, but their reactivity profile may not be optimal for all substrates.

Enter this compound, a molecule designed to address these limitations. The bulky diisopropylphenyl groups serve a dual purpose: they enhance the stability of the reagent and, crucially, they render the resulting urea byproduct, N,N'-bis(2,6-diisopropylphenyl)urea, significantly more soluble in common organic solvents, thereby simplifying the purification process.[4] This guide will illuminate the practical advantages stemming from this elegant molecular design.

The Core Mechanism: A Stepwise Look at Carboxylic Acid Activation

The efficacy of this compound as a dehydrating agent lies in its ability to activate a carboxylic acid, transforming the hydroxyl group into a good leaving group. This activation proceeds through a well-established, yet critical, mechanistic pathway.[4]

The reaction is initiated by the nucleophilic attack of the carboxylic acid on the central carbon atom of the carbodiimide. This forms a highly reactive O-acylisourea intermediate. This intermediate is the linchpin of the reaction, poised for subsequent nucleophilic attack.

An amine or alcohol can then attack the activated carbonyl carbon of the O-acylisourea intermediate. This step leads to the formation of the desired amide or ester bond and the liberation of the N,N'-bis(2,6-diisopropylphenyl)urea byproduct.

Caption: General mechanism of carbodiimide-mediated dehydration.

A potential side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the desired nucleophile.[5] The steric hindrance provided by the diisopropylphenyl groups in this compound is thought to disfavor this rearrangement, contributing to higher reaction yields.[3]

Applications in Synthesis: Beyond a Simple Dehydrating Agent

The primary application of this compound is in the formation of amide and ester bonds, a cornerstone of peptide synthesis and the creation of pharmaceutical intermediates.[1]

Amide Bond Formation and Peptide Synthesis

In peptide synthesis, the formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a critical step. This compound serves as an efficient coupling reagent in both solution-phase and solid-phase peptide synthesis. The solubility of its urea byproduct is a significant advantage in solid-phase synthesis, as it can be easily washed away from the resin-bound peptide.[5]

Esterification

The synthesis of esters, particularly from sterically hindered alcohols or carboxylic acids, can be challenging. The Steglich esterification, which utilizes a carbodiimide in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a powerful method for these transformations.[6] this compound is an excellent choice for this reaction, promoting high yields under mild conditions.

Other Dehydration Reactions

Beyond amide and ester formation, this compound can be employed in other dehydration reactions, such as the synthesis of anhydrides from carboxylic acids and the conversion of primary amides to nitriles.

Comparative Analysis: Benchmarking Against Common Carbodiimides

The choice of a coupling reagent can significantly impact the outcome of a reaction. A direct comparison with other commonly used carbodiimides highlights the advantages of this compound.

| Feature | This compound | Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Byproduct | N,N'-bis(2,6-diisopropylphenyl)urea | Dicyclohexylurea (DCU) | 1-ethyl-3-(3-dimethylaminopropyl)urea |

| Byproduct Solubility | Soluble in many organic solvents | Insoluble in most organic solvents | Water-soluble |

| Typical Yields | High[4] | Generally high, but can be affected by byproduct precipitation | High |

| Racemization | Low, comparable to other carbodiimides with additives | Can be significant without additives like HOBt | Generally low, often used with additives |

| Handling | Solid, stable | Low-melting solid, potent allergen | Hydrochloride salt, hygroscopic |

| Primary Application | Solution and solid-phase synthesis | Solution-phase synthesis | Aqueous and organic phase synthesis |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific substrates being used.

General Protocol for Amide Bond Formation

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

This compound (1.1 - 1.5 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv, optional but recommended to suppress racemization)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0 - 3.0 equiv, if the amine is a salt)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv, if used) in the anhydrous solvent.

-

If the amine is provided as a hydrochloride or other salt, add the base (2.5 equiv) to the reaction mixture.

-

Add the amine (1.1 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath with stirring.

-

Add the this compound (1.2 equiv) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: Workflow for amide bond formation.

Steglich Esterification Protocol

This protocol is adapted for the use of this compound in the esterification of a carboxylic acid with an alcohol.

Materials:

-

Carboxylic acid (1.0 equiv)

-

Alcohol (1.0 - 1.5 equiv)

-

This compound (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.15 equiv).

-

Dissolve the solids in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by flash column chromatography.

Synthesis of this compound

For laboratories that require large quantities or wish to have direct control over reagent quality, the synthesis of this compound can be undertaken. The most common route involves the catalyzed condensation of 2,6-diisopropylphenyl isocyanate with the elimination of carbon dioxide.[3]

Materials:

-

2,6-Diisopropylphenyl isocyanate

-

Phospholene oxide catalyst (e.g., 1-methyl-2-phospholene-1-oxide)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a gas outlet, heat 2,6-diisopropylphenyl isocyanate under an inert atmosphere.

-

Add a catalytic amount of a phospholene oxide catalyst.

-

Heat the reaction mixture to 160-180 °C. The evolution of carbon dioxide should be observed.

-

Maintain the temperature and monitor the reaction progress by monitoring the NCO content (e.g., by IR spectroscopy or titration).

-

Once the reaction is complete (typically when the NCO content is below 1%), the product can be purified by vacuum distillation to remove the catalyst and any unreacted isocyanate.

Caption: Synthesis of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a solid at room temperature and is generally stable. However, like other carbodiimides, it is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place. Inhalation of dust and contact with skin and eyes should be avoided.

Conclusion

This compound stands out as a superior dehydrating agent for the synthesis of amides and esters. Its sterically hindered nature not only promotes high reaction yields and minimizes side reactions but also confers the significant practical advantage of a soluble urea byproduct, simplifying purification and enhancing overall efficiency. For researchers in drug discovery and process development, where purity and yield are paramount, the judicious choice of this compound can be a deciding factor in the success of a synthetic campaign. This guide has aimed to provide both the foundational knowledge and the practical protocols necessary to confidently and effectively implement this versatile reagent in your laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. EP0597382B1 - Bis-(4-substituted-2,6-diisopropylphenyl)-carbodiimides, process for their preparation and their use and the intermediates for their preparation 4-substituted-2,6-diisopropyl phenylisocyanate - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. peptide.com [peptide.com]

- 6. Steglich Esterification [organic-chemistry.org]

Methodological & Application

Application Note: A Protocol for High-Fidelity Peptide Synthesis Utilizing the Sterically Hindered Reagent Bis(2,6-diisopropylphenyl)carbodiimide

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).